Barbital - 57-44-3

Barbital

Catalog Number: EVT-3532016
CAS Number: 57-44-3
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Barbital, also known as diethylbarbituric acid, is a synthetic organic compound belonging to the barbiturate class. [, , ] It was the first barbiturate drug to be synthesized and used clinically for its sedative and hypnotic properties. [, ] Today, barbital is primarily employed in scientific research as a model compound to study various biological processes and mechanisms. [, , , , , , , , , ]

Future Directions
  • Further investigation of the enantioselective effects of barbiturates: Understanding the distinct actions of different enantiomers could lead to the development of safer and more effective drugs. []
Source and Classification

Barbital is derived from barbituric acid, which itself is synthesized from urea and malonic acid through a process known as malonic acid synthesis. This method allows for the creation of various derivatives by altering the alkyl groups attached to the barbituric acid structure. Barbital is classified under the category of sedative-hypnotics, specifically within the broader class of barbiturates, which includes other compounds like phenobarbital and pentobarbital .

Synthesis Analysis

Methods and Technical Details

The synthesis of barbital typically involves the reaction of urea with diethyl malonate in a process that can be catalyzed by heat or an acid catalyst. The general reaction can be summarized as follows:

  1. Formation of Barbituric Acid: Urea reacts with malonic acid to form barbituric acid.
  2. Alkylation: The barbituric acid is then subjected to alkylation using ethyl bromide or ethyl iodide to produce barbital.

This method showcases a classic example of organic synthesis where controlled conditions lead to high yields of the desired product. Recent advancements have also introduced greener methodologies utilizing ionic liquid catalysts, which enhance yield while minimizing environmental impact .

Molecular Structure Analysis

Structure and Data

Barbital has a molecular formula of C11_{11}H14_{14}N2_2O3_3 and a molecular weight of approximately 226.24 g/mol. Its structure consists of a pyrimidine ring with two ethyl groups attached at positions 5 and 5' (the two carbon atoms adjacent to the nitrogen atoms). The key structural features include:

  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
  • Ethyl Groups: Contributing to its lipophilicity, which affects its pharmacokinetics.

The chemical structure can be represented as follows:

C5H5N2(C2H5)2\text{C}_5\text{H}_5\text{N}_2(\text{C}_2\text{H}_5)_2
Chemical Reactions Analysis

Reactions and Technical Details

Barbital undergoes several chemical reactions that are significant for its applications:

  1. Hydrolysis: In aqueous conditions, barbital can hydrolyze to yield barbituric acid.
  2. Alkylation: Further alkylation reactions can modify its structure to produce various derivatives with altered pharmacological properties.
  3. Degradation: Under acidic or basic conditions, barbital may degrade into simpler compounds, affecting its stability .

These reactions are essential in both synthetic chemistry for producing new compounds and in pharmacology for understanding drug metabolism.

Mechanism of Action

Process and Data

Barbital exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, barbital increases inhibitory neurotransmission, leading to sedative effects. The specific mechanism involves:

  • Binding to GABA Receptors: Barbital binds to allosteric sites on GABA receptors, increasing their affinity for GABA.
  • Increased Chloride Ion Conductance: This results in hyperpolarization of neurons, reducing excitability and leading to sedation.

The pharmacodynamic profile indicates that barbital's effects are dose-dependent, with higher doses resulting in deeper sedation or anesthesia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Barbital appears as a white crystalline powder with the following physical properties:

  • Melting Point: Approximately 160 °C
  • Solubility: Soluble in water (at higher temperatures), alcohols, and chloroform.
  • pH: Typically neutral when dissolved in water.

These properties influence its formulation in pharmaceutical applications, particularly regarding solubility and stability during storage .

Applications

Scientific Uses

Barbital has been used extensively in both clinical settings and research:

  • Clinical Applications: Historically used as a sedative-hypnotic agent for treating insomnia and anxiety disorders.
  • Research Applications: Utilized in studies examining GABA receptor modulation, neuropharmacology, and drug interactions.

Historical Development and Contextual Significance

Emergence in Early 20th-Century Neuropsychopharmacology

Barbital (diethylbarbituric acid) emerged as a transformative agent in neuropsychopharmacology following its synthesis in 1902 by German chemists Emil Fischer and Joseph von Mering, who published their findings in 1903 [2] [5]. This breakthrough represented the clinical application of Adolf von Baeyer's foundational 1864 synthesis of barbituric acid (malonylurea), a compound initially devoid of hypnotic properties [1] [6]. The name "barbituric acid" itself carries historical significance, likely originating from von Baeyer's commemoration of St. Barbara's Day (December 4) – coinciding with both his discovery and celebrations by artillery officers honoring their patron saint [1] [5].

Marketed in 1904 by Bayer as Veronal® (acid form) and by Schering as Medinal® (sodium salt), barbital became the first commercially available barbiturate [2] [10]. Its introduction addressed a critical therapeutic void in neurology and psychiatry, where clinicians previously lacked reliable pharmacological tools for managing agitation, severe anxiety, and insomnia. The crystalline powder formulation offered practical advantages: slight bitterness represented a significant improvement over the intensely unpleasant tastes of earlier sedatives, while its stability facilitated oral administration and home use [1] [6]. Clinically, barbital demonstrated reproducible dose-dependent sedative-hypnotic effects at 0.6–1 gram doses, acting within 30–60 minutes to produce sleep resembling natural physiology – a revolutionary development at the time [2] [6].

Table 1: Historical Milestones in Barbital Development

YearEventKey Figures/Entities
1864Synthesis of barbituric acidAdolf von Baeyer
1902Synthesis of diethylbarbituric acid (barbital)Emil Fischer, Joseph von Mering
1903Publication of pharmacological propertiesFischer & von Mering
1904Commercial launch as Veronal® and Medinal®Bayer, Schering
1911Synthesis of phenobarbitalBayer (Heinrich Hörlein)

Barbital's mechanism – later identified as GABAergic enhancement – established the pharmacological template for over 2,500 synthesized barbiturate derivatives, 50 of which entered clinical practice throughout the subsequent decades [1] [8]. Its success catalyzed industrial investment in psychopharmacology and demonstrated the therapeutic potential of synthetic organic chemistry for CNS disorders [6] [10].

Role in Shifting Paradigms of Sedative-Hypnotic Therapy

Barbital initiated a therapeutic revolution by offering unprecedented predictability and safety margins compared to pre-existing agents. Prior to its introduction, hypnotic therapy relied on inconsistent botanical preparations or agents with narrow therapeutic indices. Barbital's chemical standardization enabled precise dosing and reproducible effects, establishing the model for modern neuropharmaceutical development [1] [10].

The drug's differential dosing versatility fundamentally altered clinical practice:

  • Low doses (sedation): Enabled daytime anxiolysis without profound cognitive impairment
  • Medium doses (hypnosis): Provided reliable induction of sleep architecture resembling physiological patterns
  • High doses (narcosis): Facilitated "sleep therapy" for psychiatric conditions [1] [6]

This scalability led to barbital's incorporation into diverse medical contexts. By the 1920s, intravenous barbital enabled pioneering psychiatric interventions, allowing clinicians to overcome psychological inhibitions in patients with severe neuroses or psychoses, thus facilitating psychotherapeutic access [1] [10]. The compound also proved instrumental in diagnostic neurology, where its CNS effects helped differentiate functional from organic disorders [9].

Production statistics underscore barbital's dominance: By 1960, U.S. production reached 852,000 pounds of barbituric acid derivatives annually – sufficient for approximately 6 billion one-grain doses (33 doses per capita) [9]. Barbiturates collectively accounted for 11-12% of all sedative prescriptions during their peak adoption, establishing the economic model for CNS drug development [9]. The compound's success directly stimulated research into structurally-targeted neurotherapeutics, ultimately leading to phenobarbital (1912) and later benzodiazepines [1] [8].

Comparative Analysis with Pre-Barbiturate Era Agents

Barbital's clinical superiority becomes evident when contextualized against dominant pre-barbiturate sedatives: bromides and chloral hydrate.

Bromides (potassium/sodium salts):

  • Introduced by Sir Charles Locock (1857) for "catamenial epilepsy"
  • Mechanism: Nonspecific CNS depression through neuronal membrane hyperpolarization
  • Limitations: Extremely slow onset (days); toxic accumulation (elimination half-life ~12 days); frequent neurological sequelae (irritability, hallucinations, lethargy); poor taste compliance [1] [9]

Chloral Hydrate:

  • Synthesized by Justus von Liebig (1832); introduced clinically by Oskar Liebreich (1869)
  • Mechanism: Metabolic conversion to trichloroethanol (active metabolite)
  • Advantages over bromides: Faster onset (30 minutes); predictable hypnotic effect
  • Limitations: Gastrointestinal irritation; unstable solutions; pungent taste/odor; cardiovascular depression at high doses [1] [6]

Table 2: Therapeutic Agent Comparison (Late 19th - Early 20th Century)

ParameterBromidesChloral HydrateBarbital
Onset of ActionDays30 minutes20-60 minutes
Therapeutic IndexVery low (2-3x)Moderate (5-6x)High (10-15x)
Taste ComplianceExtremely unpleasantPungent, irritatingSlightly bitter
Dosing PrecisionPoor (accumulation)ModerateHigh
Formulation StabilityGoodPoor (decomposition)Excellent

Barbital's 5.5-diethyl substitution at the barbituric acid core conferred optimal lipophilicity, enabling:

  • Predictable absorption across biological membranes
  • Dose-proportional effects from sedation to hypnosis
  • Metabolic stability (renal excretion ~25% unchanged)
  • Reduced acute toxicity compared to alternatives [2] [8]

The compound's elimination half-life (~30 hours) represented a strategic balance – sufficiently prolonged to maintain effect yet avoiding dangerous accumulation seen with bromides [2] [8]. While barbital still presented risks with chronic use (tolerance, dependence), its therapeutic margin represented a quantum leap forward. This pharmacological profile facilitated the transition from symptomatic suppression (characteristic of earlier agents) to targeted neurochemical modulation – a paradigm shift defining modern neuropsychopharmacology [1] [10]. Barbital's success directly motivated the development of successor barbiturates with optimized kinetics, including phenobarbital (1911) and pentobarbital (1923) [5] [8].

Properties

CAS Number

57-44-3

Product Name

Barbital

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)CC

Solubility

7460 mg/L (at 25 °C)
0.04 M

Synonyms

Barbital
Barbitone
Diemal
Diethylmalonylurea
Dormileno
Ethylbarbital
Medinal
Veronal

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.